2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable furan derivative with a dichlorophenol derivative in the presence of a base, followed by acylation with an appropriate acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the furan and phenyl rings), polar functional groups (the amide and ether groups), and halogen atoms (the chlorines). These features could influence its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atoms might be replaced in nucleophilic aromatic substitution reactions. The amide group could be hydrolyzed to give a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar functional groups and aromatic rings could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Chemical Characterization
Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has focused on their synthesis, chemical characterization, and potential applications. For instance, the synthesis and X-ray powder diffraction characterization of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides, highlight the interest in detailed structural analysis to understand their chemical properties and potential applications in agriculture (Olszewska, Pikus, & Tarasiuk, 2009). Similarly, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide and its optimization process demonstrate the ongoing research in developing new chemical entities with potential industrial applications (Tao Jian-wei, 2009).
Photocatalytic and Environmental Studies
Studies on photocatalyzed oxidation pathways of related compounds, such as 2,4-dichlorophenol by CdS in different pH solutions, provide insights into environmental applications, including pollutant degradation (Walter Z. Tang & C. Huang, 1995). This research suggests the potential of similar compounds in environmental remediation technologies.
Antimicrobial and Antioxidant Activity
The synthesis and evaluation of derivatives for their antimicrobial activity demonstrate the biological relevance of these compounds. For example, studies on novel thiazolidinone and acetidinone derivatives highlight the antimicrobial potential against various microorganisms, indicating the possible use of this compound derivatives in developing new antimicrobial agents (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009). Additionally, the synthesis and antioxidant properties of related compounds, evaluated through ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, suggest potential health-related applications by mitigating oxidative stress (C. Gopi & M. Dhanaraju, 2020).
Drug Design and Discovery
The green approach for drug design and discovery of analogues as potential analgesic and antipyretic agents indicates the interest in developing pharmaceutical applications based on the chemical framework of this compound and its derivatives. This research direction aims to find environmentally friendly synthesis methods and novel pharmacological activities (Y. Dathu Reddy, C. Venkata Ramana Reddy, & P. Dubey, 2014).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as proteins or enzymes in the body. The presence of the aromatic rings and polar functional groups could enable it to form interactions with these targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-15-7-8-19(16(22)10-15)27-12-20(25)23-11-17(24)13-3-5-14(6-4-13)18-2-1-9-26-18/h1-10,17,24H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVUUJQIQRIWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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